molecular formula C23H30N4O3S B2465429 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 898435-38-6

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2465429
CAS No.: 898435-38-6
M. Wt: 442.58
InChI Key: QNEMWXMZWVLXLA-UHFFFAOYSA-N
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Description

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 898460-82-7) is a novel organic compound with potential pharmacological applications. Its unique structure features a quinazoline core and a morpholine ring, which may contribute to its biological activity. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S, with a molecular weight of 428.5 g/mol . The structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC22H28N4O3S
Molecular Weight428.5 g/mol
CAS Number898460-82-7

The biological activity of the compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing various signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against several strains, including Candida albicans, Aspergillus flavus, and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined using the microdilution method.

Fungal StrainMIC (µg/mL)Comparison to Fluconazole
Aspergillus niger16More effective
Aspergillus flavus16More effective
Candida albicans32Comparable

The results indicate that the compound exhibits significant antifungal activity, particularly against Aspergillus species, outperforming fluconazole in some cases .

Antibacterial Activity

In addition to antifungal properties, the antibacterial effects were also assessed. However, the compound showed lower antibacterial activity compared to its antifungal efficacy .

Case Studies

  • Study on Antifungal Efficacy : A study published in MDPI reported that the compound exhibited potent antifungal effects against clinical isolates of A. niger and A. flavus, with MIC values significantly lower than those of standard treatments .
  • In Silico Analysis : Computational studies have provided insights into the binding interactions between the compound and target proteins involved in fungal metabolism. These analyses suggest that structural features such as aromaticity may enhance biological activity .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-17-6-8-18(9-7-17)24-21(28)16-31-22-19-4-2-3-5-20(19)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEMWXMZWVLXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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